

Molecular structure and chemical properties of enalapril maleate

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An In-Depth Technical Guide to **Enalapril** Maleate: Molecular Structure, Chemical Properties, and Analysis

Introduction

Enalapril maleate is a potent and widely prescribed medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1][2][3] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, **enalapril**at.[1][4][5][6] **Enalapril**at is a powerful inhibitor of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension (high blood pressure) and symptomatic congestive heart failure.[2][5][7] Its efficacy stems from its ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[8][9] This guide provides a comprehensive technical overview of **enalapril** maleate's molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies for an audience of researchers and drug development professionals.

Molecular Structure and Chemical Properties

Enalapril maleate is the maleate salt of **enalapril**.[10] **Enalapril** itself is a derivative of two amino acids, L-alanine and L-proline.[8] Chemically, it is described as (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid, combined with (Z)-but-2-enedioic acid (maleic acid).[10][11] The molecule possesses three chiral centers, leading to the potential for multiple diastereomeric forms.[12] The presence of an ethyl ester group enhances its gastrointestinal absorption, a key feature of its prodrug design.[8]



Physicochemical Properties

Enalapril maleate is a white to off-white crystalline powder.[4][8] Its solubility and other key properties are critical for its formulation and bioavailability.

Property	Value	Reference	
Molecular Formula	C20H28N2O5 · C4H4O4	H ₂₈ N ₂ O ₅ · C ₄ H ₄ O ₄ [1][2]	
Molecular Weight	492.52 g/mol [2][4][10]		
IUPAC Name	(Z)-but-2-enedioic acid;(2S)-1- [(2S)-2-[[(2S)-1-ethoxy-1-oxo- 4-phenylbutan-2- [10][11] yl]amino]propanoyl]pyrrolidine- 2-carboxylic acid		
CAS Number	76095-16-4	[2][10]	
Melting Point	143-144.5 °C	[8]	
Appearance	White to off-white crystalline powder	[4][8]	
Solubility	Sparingly soluble in water; Soluble in ethanol; Freely soluble in methanol; ≥23.15 mg/mL in DMSO	[4][11]	

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic effects of **enalapril** are derived from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[4][6] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[5][9]

 Activation: In response to low blood pressure or other stimuli, the kidneys release the enzyme renin.



- Angiotensin I Formation: Renin cleaves angiotensinogen, a plasma globulin, to form the inactive decapeptide, angiotensin I.
- Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase,
 converts angiotensin I to the highly potent vasoconstrictor, angiotensin II.[4][6][13]
- · Physiological Effects of Angiotensin II:
 - Vasoconstriction: Directly causes blood vessels to constrict, increasing blood pressure.
 - Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which
 promotes sodium and water retention by the kidneys, further increasing blood volume and
 pressure.[4][5][6]

Enalapril is a prodrug, and upon oral administration, it is hydrolyzed to its active form, **enalapril**at.[5] **Enalapril**at competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[5][9] This inhibition leads to:

- Decreased Angiotensin II Levels: Resulting in vasodilation (widening of blood vessels) and reduced vascular resistance.[9][13]
- Decreased Aldosterone Secretion: Leading to reduced sodium and water retention.[4][6]
- Increased Bradykinin Levels: ACE is also responsible for degrading bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[5][6]

The net effect is a reduction in blood pressure and a decrease in the workload of the heart.

Caption: Mechanism of action of **enalapril**at in the RAAS pathway.

Pharmacological and Pharmacokinetic Properties

Enalapril is well-absorbed orally, with peak concentrations achieved in about one hour.[14] It is then metabolized into **enalapril**at, which reaches its peak concentration three to four hours after an oral dose of **enalapril** maleate.[6] The effective half-life for the accumulation of **enalapril**at is approximately 11 hours.[6]

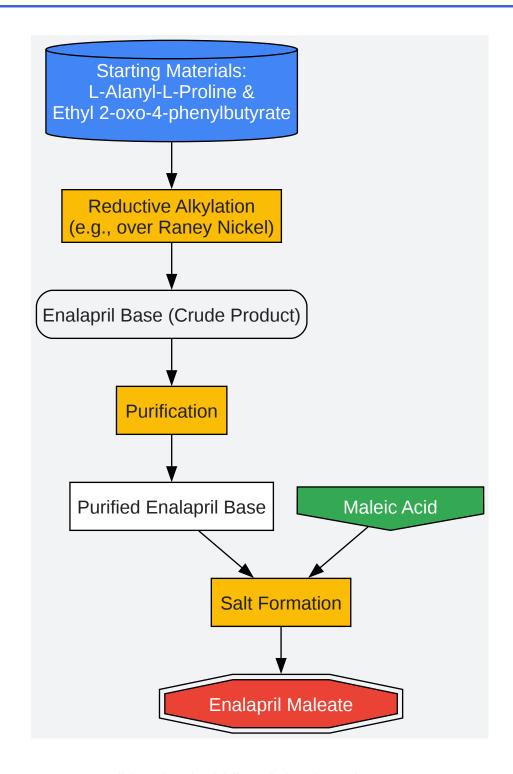


Parameter	Enalapril	Enalaprilat	Reference
Tmax (Time to Peak Conc.)	~1.06 - 1.13 h	~4.3 - 4.6 h	[15]
Cmax (Peak Concentration)	~310.1 - 313.5 ng/mL	~54.8 - 57.2 ng/mL	[15]
t½ (Half-life)	~1.3 - 1.6 h	~11 h (effective)	[6][15]
Metabolism	Hydrolyzed in the liver to enalaprilat	Active metabolite	[1][4][5]
Excretion	Primarily renal	Primarily renal	[6][14]
Oral Bioavailability	~60% (as enalapril)	~40% (from enalapril)	[16]

Chemical Synthesis

The synthesis of **enalapril** maleate is a multi-step process. A common approach involves the reductive alkylation of a dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate.[17] This key step forms the **enalapril** base with high stereoselectivity. The final step is the reaction of the **enalapril** base with maleic acid to form the stable maleate salt, which improves the drug's handling and formulation properties.[12]





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Caption: Generalized workflow for the synthesis of **enalapril** maleate.

Experimental Analysis and Protocols



The quantitative analysis of **enalapril** maleate and its impurities is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used and official method.[18]

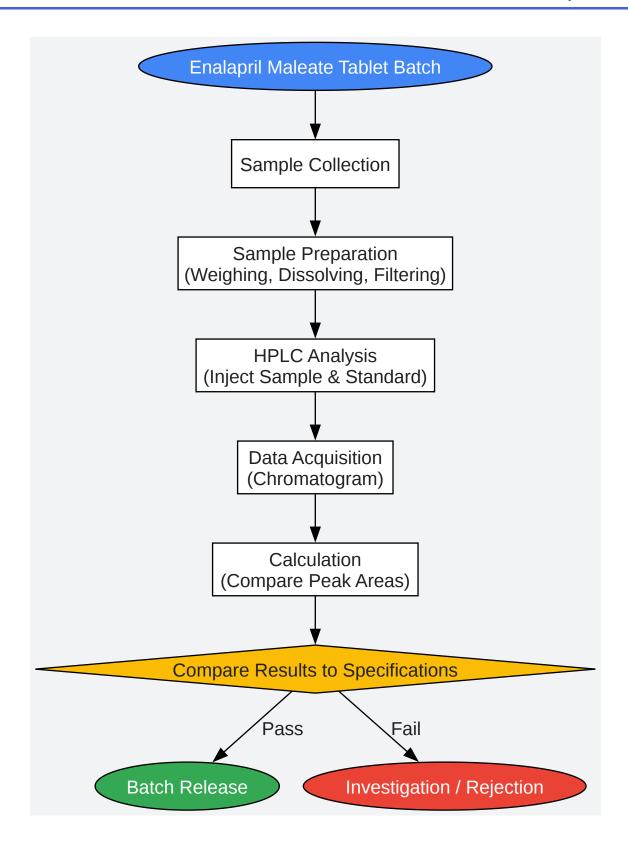
High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate **enalapril** maleate from its main degradation products, **enalapril**at (from hydrolysis) and diketopiperazine (from intramolecular cyclization).

Typical Experimental Protocol:

- Instrumentation: An HPLC system equipped with a UV detector is standard.
- Stationary Phase (Column): A reversed-phase C18 or C8 column is commonly employed.
 For example, a Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5μm) or a Grace Platinum C8 EPS (250 x 4.6 mm, 5 μm) has been shown to be effective.[7][19]
- Mobile Phase: A mixture of an acidic phosphate buffer and an organic solvent (typically acetonitrile) is used. A common composition is acetonitrile and 0.025 M phosphate buffer (pH adjusted to ~2.2 3.0) in a ratio around 25:75 or 30:70 (v/v).[7][19]
- Flow Rate: A flow rate of 0.8 to 2.0 mL/min is typical.[7][19]
- Detection: UV detection at a wavelength of 210 nm or 215 nm provides good sensitivity for enalapril and its related substances.[7][19]
- Column Temperature: Maintaining a controlled column temperature, for instance at 50°C or 55°C, can optimize separation and peak shape.[20]
- Sample Preparation: Tablets are crushed, and a precise amount of powder is dissolved in the mobile phase or a suitable diluent, filtered, and then injected into the HPLC system.
- Quantification: The concentration is determined by comparing the peak area of the analyte to
 that of a reference standard of known concentration. The method should be validated
 according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[7]





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Caption: Logical workflow for HPLC quality control of **enalapril** maleate tablets.



Other Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural elucidation and confirmation.[21] Quantitative NMR (qNMR) has also been developed for the assay of enalapril maleate in pharmaceutical preparations.[22]
- Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying functional groups and confirming the chemical structure of the molecule.[21][23]
- Mass Spectrometry (MS): LC-MS is used for molecular weight confirmation and for the sensitive quantification of enalapril and enalaprilat in biological matrices.[21]

Stability Profile

The chemical stability of **enalapril** maleate is a critical factor in its formulation and storage. The drug is susceptible to two primary degradation pathways, the rates of which are highly pH-dependent.[17][24][25]

- Hydrolysis: Under acidic conditions (below pH 5), the ethyl ester group of enalapril is hydrolyzed to form the diacid active metabolite, enalaprilat.[25]
- Intramolecular Cyclization: Under neutral to alkaline conditions (above pH 5), **enalapril** undergoes internal cyclization to form an inactive degradation product, diketopiperazine.[25]

Stability studies have shown that **enalapril** maleate as a pure substance is relatively stable.[24] [26] However, its stability in tablet formulations can be significantly influenced by excipients.[24] [25] For instance, formulations with a basic drug-matrix can accelerate degradation compared to those with an acidic matrix.[24] The presence of moisture and exposure to high temperatures also accelerates degradation.[24][26] Therefore, careful selection of excipients and control of the formulation's micro-pH are essential for ensuring the stability and shelf-life of **enalapril** maleate products.[27]

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